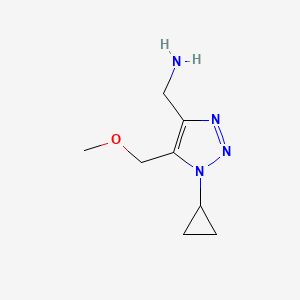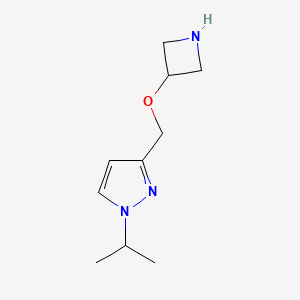
2,6-Dichloro-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of 2,6-dichloro-4-methylbenzene-1-sulfonamide may involve large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.
Reduction: Formation of 2,6-dichloro-4-methylbenzenamine.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylbenzenesulfonamide: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
2,6-Dichlorobenzene-1-sulfonamide: Lacks the methyl group, affecting its hydrophobicity and interactions.
Uniqueness
2,6-Dichloro-4-methylbenzene-1-sulfonamide is unique due to the specific positioning of its chlorine atoms and methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C7H7Cl2NO2S |
|---|---|
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
2,6-dichloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
HVQNJYKQZPOELN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)


